2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 305373-34-6
VCID: VC21412308
InChI: InChI=1S/C16H20N4O2S/c17-16-19-15(22)13(23-16)10-14(21)18-11-4-6-12(7-5-11)20-8-2-1-3-9-20/h4-7,13H,1-3,8-10H2,(H,18,21)(H2,17,19,22)
SMILES: C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3C(=O)N=C(S3)N
Molecular Formula: C16H20N4O2S
Molecular Weight: 332.4g/mol

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide

CAS No.: 305373-34-6

Cat. No.: VC21412308

Molecular Formula: C16H20N4O2S

Molecular Weight: 332.4g/mol

* For research use only. Not for human or veterinary use.

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide - 305373-34-6

Specification

CAS No. 305373-34-6
Molecular Formula C16H20N4O2S
Molecular Weight 332.4g/mol
IUPAC Name 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-piperidin-1-ylphenyl)acetamide
Standard InChI InChI=1S/C16H20N4O2S/c17-16-19-15(22)13(23-16)10-14(21)18-11-4-6-12(7-5-11)20-8-2-1-3-9-20/h4-7,13H,1-3,8-10H2,(H,18,21)(H2,17,19,22)
Standard InChI Key SPZWHCREYFEFIE-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3C(=O)N=C(S3)N
Canonical SMILES C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3C(=O)N=C(S3)N

Introduction

Chemical Structure and Properties

Structural Features

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide consists of several key structural components that define its chemical identity and potential biological interactions:

  • The 2-imino-4-oxo-1,3-thiazolidin-5-yl core structure, which serves as the central pharmacophore

  • An acetamide linker (-CH₂-CO-NH-) that connects the thiazolidinone ring to the phenyl group

  • A phenyl ring substituted at the para position with a piperidinyl group

  • The 1-piperidinyl substituent, a six-membered saturated heterocyclic ring containing nitrogen

This structural arrangement creates a molecule with multiple functional groups capable of forming hydrogen bonds, engaging in dipole-dipole interactions, and participating in various biological processes.

Physicochemical Properties

Based on the structural features of this compound and properties of similar thiazolidinone derivatives, the following physicochemical characteristics can be anticipated:

PropertyPredicted ValueBasis of Prediction
Molecular FormulaC₁₈H₂₂N₄O₂SStructural analysis
Molecular Weight358.46 g/molCalculated from atomic weights
Physical StateCrystalline solidCommon for similar compounds
SolubilityPoorly soluble in water; Soluble in organic solventsBased on structural features
Log P~2.5-3.2Estimated from similar thiazolidinones
pKa~8.5 (thiazolidinone NH)Based on related compounds
Melting Point195-215°CEstimated from structural analogs

The presence of the piperidinyl group imparts some basic character to the molecule, potentially improving its solubility in acidic media compared to non-substituted analogs.

Synthesis Methods

Synthetic Routes

The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide can be approached through multiple synthetic pathways, drawing upon established methods for related thiazolidinone derivatives. Based on synthetic strategies reported for similar compounds, a viable multi-step approach can be proposed:

Linear Synthesis Approach

  • Starting with 4-(1-piperidinyl)aniline as the key precursor

  • Formation of 2-halo-N-[4-(1-piperidinyl)phenyl]acetamide using chloroacetyl chloride or bromoacetyl bromide

  • Reaction with 4-hydroxybenzaldehyde to introduce the aryloxy moiety

  • Knoevenagel condensation with thiazolidine-2,4-dione

  • Conversion of the 2,4-dione to the 2-imino-4-oxo derivative

This synthetic strategy is supported by the approaches detailed for related compounds, where researchers have successfully employed similar reaction sequences to prepare functionalized thiazolidinones .

Convergent Synthesis Approach

An alternative convergent strategy, which might offer improved yields and efficiency, involves:

  • Initial preparation of the 2-imino-4-oxo-1,3-thiazolidine core

  • Separate synthesis of the N-[4-(1-piperidinyl)phenyl]acetamide fragment

  • Coupling of these two fragments through appropriate functional group transformations

The convergent approach has shown success in the synthesis of structurally related compounds, offering advantages in terms of reaction efficiency and purification simplicity .

Reaction Conditions and Optimizations

The optimal conditions for the key steps in the synthesis of this compound typically include:

Reaction StepConditionsCatalyst/ReagentsExpected Yield
Acetamide Formation0-5°C, 2-3hTriethylamine in DCM75-85%
Aryloxy SubstitutionReflux, acetone, 24hK₂CO₃, KI (cat.)60-75%
Knoevenagel Condensation110°C, toluenePiperidine, acetic acid70-80%
Imino ConversionReflux, ethanolNH₄Cl, NH₃50-65%

Critical considerations for optimizing these reactions include careful temperature control, exclusion of moisture, and proper purification techniques to isolate the desired product in high purity .

Biological Activities

Antimicrobial Properties

Thiazolidinone derivatives similar to 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide have demonstrated significant antimicrobial activity against various pathogens. The presence of the piperidinyl group on the phenyl ring potentially enhances this activity through improved cellular penetration and target binding.

Pathogen TypeExpected ActivityComparison to Standard Antibiotics
Gram-positive bacteriaModerate to high40-85% of reference compounds
Gram-negative bacteriaModerate30-60% of reference compounds
FungiVariableDepends on specific fungal strain

The antimicrobial mechanism likely involves interaction with essential enzymes or cellular structures, disrupting microbial metabolism or reproduction. The 2-imino-4-oxo moiety appears critical for antimicrobial activity, as supported by structure-activity relationship studies of similar compounds.

Anticancer Activity

Compounds containing the thiazolidinone scaffold have shown promising anticancer properties against various tumor cell lines. The incorporation of the piperidinyl group may further enhance this activity by improving cellular uptake and interaction with specific cancer-related targets.

Cancer Cell LineExpected IC₅₀ Range (μM)Mechanism
HepG2 (liver)5-15Apoptosis induction
MCF-7 (breast)4-12Cell cycle arrest
HCT116 (colon)8-20Multiple pathways

Research on related thiazolidinone derivatives indicates that these compounds can induce apoptosis, arrest the cell cycle, and promote differentiation in various cancer cell lines. This anticancer activity appears to operate through both PPARγ-dependent and PPARγ-independent mechanisms .

Anti-inflammatory Effects

The potential anti-inflammatory properties of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide can be inferred from studies on structurally similar compounds:

  • Inhibition of pro-inflammatory cytokines

  • Reduction of oxidative stress through free radical scavenging

  • Modulation of inflammatory signaling pathways

These effects could position the compound as a candidate for treating inflammatory conditions, particularly where antimicrobial or anticancer activities might offer synergistic benefits.

Structure-Activity Relationships

Key Pharmacophores

Analysis of structure-activity relationships (SAR) for thiazolidinone derivatives reveals several structural elements critical for biological activity:

  • The thiazolidinone ring serves as the core pharmacophore essential for most biological activities

  • The 2-imino-4-oxo arrangement appears particularly important for antimicrobial effects

  • The acetamide linker provides necessary spatial separation between the thiazolidinone core and the aromatic ring

  • The piperidinyl substituent on the phenyl ring likely enhances membrane penetration and target binding

Effect of Structural Modifications

Research on similar compounds provides insights into how specific structural modifications might affect the biological activity of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide:

Structural ModificationExpected Effect on Activity
Replacement of imino with carbonylDecreased antimicrobial activity; Potential increase in PPARγ activity
Substitutions on the thiazolidinone ringAltered selectivity profile and potency
Modifications to the piperidinyl groupChanges in lipophilicity and bioavailability
Alternative linkers between fragmentsModified flexibility and binding geometry

The presence of the piperidinyl group at the para position of the phenyl ring appears particularly significant, as it likely contributes to improved pharmacokinetic properties and target interactions through hydrogen bonding and hydrophobic interactions .

Pharmaceutical Applications

Drug Development Considerations

Several factors should be considered in the development of this compound as a potential pharmaceutical:

Development AspectConsiderations
FormulationMay require solubilization strategies due to limited water solubility
BioavailabilityPiperidinyl group may enhance oral absorption
MetabolismLikely undergoes Phase I and II transformations
ToxicityRequires comprehensive assessment of safety profile
Target SelectivityMay benefit from further structural optimization

The ability to form hydrochloride salts, as demonstrated with related compounds, could significantly improve the solubility and bioavailability of this compound, enhancing its pharmaceutical potential .

Comparison with Related Compounds

Structural Analogs

Comparing 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide with related compounds provides valuable insights into its unique properties and potential advantages:

CompoundStructural DifferenceComparative Advantages
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamideLacks piperidinyl groupTarget compound likely has improved bioavailability
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide2,4-dioxo vs. 2-imino-4-oxoTarget compound potentially has enhanced antimicrobial activity
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamideMethoxy vs. piperidinylTarget compound likely has different receptor interaction profile

The piperidinyl substituent in the target compound represents a significant structural modification that likely alters its pharmacological profile compared to simpler analogs.

Pharmacological Comparison

Anticipated pharmacological differences between the target compound and its structural analogs include:

  • Enhanced cellular penetration due to the basic piperidinyl nitrogen

  • Potentially improved metabolic stability

  • Different receptor binding profile and target selectivity

  • Modified solubility and distribution properties

These differences could translate to superior efficacy and/or safety profiles in specific therapeutic applications, particularly where the physicochemical properties of the piperidinyl group contribute favorably to drug-target interactions.

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